molecular formula C22H27N3O3 B5859349 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No. B5859349
M. Wt: 381.5 g/mol
InChI Key: LWHLIJIXJVBTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA belongs to the class of benzamide compounds and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves the inhibition of several enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition by 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Topoisomerases are enzymes that play a vital role in DNA replication, and their inhibition by 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of tumor suppressor genes, the inhibition of HDACs and topoisomerases, and the induction of DNA damage and cell death. Additionally, 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its potential use as a neuroprotective agent. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, including its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on its properties. Overall, the research on 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide holds great promise for the development of novel therapeutic approaches in the field of medicine.

Synthesis Methods

The synthesis of 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide involves a multistep process that starts with the reaction between 3-methylbenzoic acid and thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 3-(4-morpholinyl)propylamine in the presence of triethylamine to form the intermediate product, 2-(3-methylbenzoylamino)-N-(3-morpholinopropyl)acetamide. The final step involves the reaction of the intermediate product with 4-morpholinecarboxylic acid to form 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide.

Scientific Research Applications

2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-6-4-7-18(16-17)21(26)24-20-9-3-2-8-19(20)22(27)23-10-5-11-25-12-14-28-15-13-25/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLIJIXJVBTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide

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